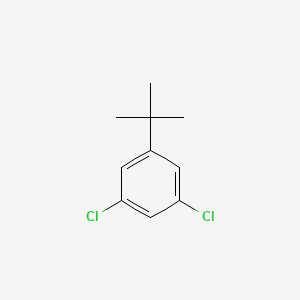

1-(Tert-butyl)-3,5-dichlorobenzene

Übersicht

Beschreibung

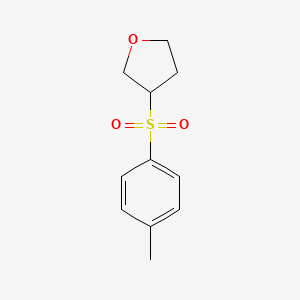

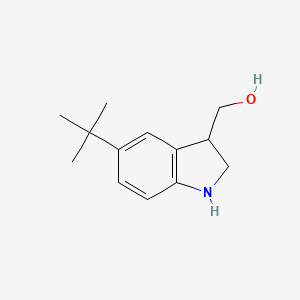

“1-(Tert-butyl)-3,5-dichlorobenzene” is likely a derivative of benzene, which is a common aromatic compound. The “tert-butyl” indicates a tertiary butyl group (a carbon atom bonded to three other carbon atoms) is attached to the benzene ring . The “3,5-dichloro” suggests there are two chlorine atoms attached to the benzene ring at the 3rd and 5th positions .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through electrophilic aromatic substitution reactions, such as Friedel-Crafts alkylation . This involves the use of a strong Lewis acid catalyst to introduce an alkyl group to the benzene ring .Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring with a tert-butyl group and two chlorine atoms attached. The exact structure would need to be confirmed through techniques such as NMR spectroscopy .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact structure. Similar compounds are often liquids at room temperature .Wissenschaftliche Forschungsanwendungen

Electrophilic Aromatic Chlorination

The electrophilic aromatic chlorination of certain tert-butylbenzene derivatives has been explored to understand different mechanistic pathways. In one study, the electrophilic chlorination of 1,4-dimethoxy-2-tert-butylbenzene was compared with anodic chlorination, revealing that these processes yield different chlorinated products due to their distinct mechanisms. The electrophilic route requires Lewis acid catalysts in specific solvents and leads to a series of chlorinated compounds, while the anodic route in acetonitrile yields dichlorobenzene derivatives without the need for a catalyst. This research highlights the versatility of chlorination techniques in modifying aromatic compounds, which could have implications for synthesizing chlorinated derivatives of 1-(Tert-butyl)-3,5-dichlorobenzene for various scientific applications (Appelbaum et al., 2001).

Organotin Chemistry

Another area of interest is the microwave-assisted synthesis of organotin compounds from sterically hindered acids like 3,5-di-tert-butylsalicylic acid. This method enables the formation of complex stannoxane structures that would be challenging to achieve under normal conditions. Such synthetic approaches could be applied to create novel organometallic frameworks involving tert-butyl-substituted benzenes, potentially leading to new materials with unique properties (Murugavel & Gogoi, 2008).

Small Molecule Fixation

In the context of carbon dioxide fixation and small molecule reactions, a bifunctional frustrated pyrazolylborane Lewis pair was studied. This research demonstrates the potential of tert-butyl substituted compounds in facilitating the fixation of CO2 and related molecules, forming zwitterionic boraheterocycles. Such findings underscore the role of tert-butyl groups in enhancing the reactivity and selectivity of Lewis pairs towards small molecule activation, which may have implications for catalysis and environmental remediation (Theuergarten et al., 2012).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-tert-butyl-3,5-dichlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2/c1-10(2,3)7-4-8(11)6-9(12)5-7/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHLUUHAMWNEJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

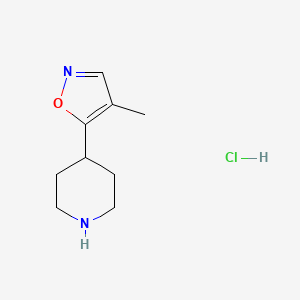

![[1-(4-Methoxybenzyl)-1H-imidazol-4-yl]methanamine](/img/structure/B3100415.png)

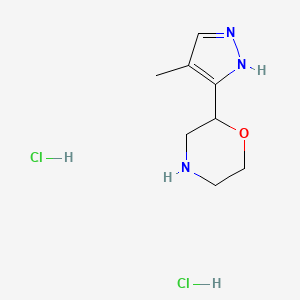

![2-Butanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-](/img/structure/B3100447.png)

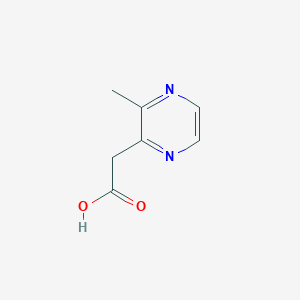

![2-Methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B3100455.png)